molecular formula C7H5F5O2 B3151792 2,2,3,3,3-Pentafluoro-1-(furan-3-yl)propan-1-ol CAS No. 722491-61-4

2,2,3,3,3-Pentafluoro-1-(furan-3-yl)propan-1-ol

Cat. No. B3151792
CAS RN: 722491-61-4
M. Wt: 216.1 g/mol
InChI Key: RIYFTZCOJUYTDU-UHFFFAOYSA-N
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Description

2,2,3,3,3-Pentafluoro-1-propanol is a fluorinated building block . It is also known as PFPOH and has a linear formula of CF3CF2CH2OH . The molecular weight of this compound is 150.05 . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science-related research .


Molecular Structure Analysis

The molecular structure of 2,2,3,3,3-Pentafluoro-1-propanol consists of a three-carbon chain with five fluorine atoms and one hydroxyl group . The SMILES string for this compound is OCC(F)(F)C(F)(F)F .


Chemical Reactions Analysis

2,2,3,3,3-Pentafluoro-1-propanol has been used as a derivatization reagent in the detection of unlabeled and 15 N 2 -labeled L-tryptophan, L-kynurenine, serotonin, and quinolinic acid in human and rat plasma by GC-MS . It has also been used in the simultaneous analysis of cocaine, cocaethylene, and their possible metabolic and pyrolytic products in blood, urine, and muscle by GC-MS .


Physical And Chemical Properties Analysis

2,2,3,3,3-Pentafluoro-1-propanol is a liquid at room temperature . It has a refractive index of 1.288 and a boiling point of 80 °C at 748 mmHg . The density of this compound is 1.505 g/mL at 25 °C .

Scientific Research Applications

Derivatization Reagent in Analytical Chemistry

PFPOH: serves as a valuable derivatization reagent in gas chromatography-mass spectrometry (GC-MS). Researchers use it to enhance the detection and quantification of specific compounds. Notably:

Alternative Cleaning Agent for Chlorofluorocarbons (CFCs)

Due to its environmentally friendly properties, PFPOH has emerged as an alternative to traditional chlorofluorocarbon (CFC) cleaning agents. Researchers explore its effectiveness in cleaning processes, particularly in industries where CFCs were previously used .

Synthesis of Trifluoromethyl Ynamines

In organic synthesis, PFPOH plays a crucial role in the preparation of trifluoromethyl ynamines. These intermediates are valuable because they can convert aldehydes to α-trifluoromethyl-α,β-unsaturated amides .

Fluorinated Building Block in Medicinal Chemistry

Fluorinated compounds often exhibit unique pharmacological properties. Researchers investigate PFPOH as a potential building block for designing novel drug candidates. Its trifluoromethyl group can enhance drug stability, lipophilicity, and metabolic resistance .

Surface Modification and Coatings

The hydrophobic nature of PFPOH makes it suitable for surface modification and coatings. Researchers explore its use in creating water-repellent surfaces, anti-fog coatings, and protective layers for various materials .

Investigation of Fluorinated Alcohols in Catalysis

Researchers study fluorinated alcohols like PFPOH in catalytic processes. These compounds can influence reaction rates, selectivity, and stability. By understanding their behavior, scientists aim to develop more efficient and sustainable catalytic systems .

Safety and Hazards

2,2,3,3,3-Pentafluoro-1-propanol is harmful if swallowed . It can cause skin and serious eye irritation . Therefore, it is recommended to use personal protective equipment, including gloves and eye protection, when handling this compound . In case of skin contact, wash with plenty of water . If eye irritation persists, seek medical attention .

Mechanism of Action

Target of Action

It’s known that this compound is used as a pharmaceutical intermediate , suggesting it may interact with various biological targets depending on the specific drug it’s used to produce.

Mode of Action

It has been used as a derivatization reagent in the detection of certain biochemical compounds . This suggests that it may interact with its targets by modifying their chemical structure, thereby enabling their detection.

Pharmacokinetics

Its solubility in water (219 g/L at 25°C) suggests that it may be readily absorbed and distributed in the body .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2,3,3,3-Pentafluoro-1-(furan-3-yl)propan-1-ol. For instance, it’s incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides, and should be kept away from heat . These factors should be considered when handling and storing this compound.

properties

IUPAC Name

2,2,3,3,3-pentafluoro-1-(furan-3-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F5O2/c8-6(9,7(10,11)12)5(13)4-1-2-14-3-4/h1-3,5,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYFTZCOJUYTDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C(C(C(F)(F)F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3,3-Pentafluoro-1-(furan-3-yl)propan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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